
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用机制
The mechanism of action of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves the inhibition of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation. Additionally, this compound has been shown to modulate the activity of certain enzymes in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide are dependent on its mechanism of action. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anti-tumor effects. It has also been shown to modulate the activity of certain enzymes in the brain, which may contribute to its potential therapeutic effects for neurological disorders. Additionally, this compound has been shown to inhibit the production of certain cytokines, which may contribute to its potential anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide in lab experiments include its potential applications in various scientific research fields, its ability to inhibit specific enzymes, and its potential therapeutic effects for various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for specific reaction conditions for its synthesis.
未来方向
For the research on 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide include further investigation of its potential therapeutic effects for neurological disorders and cancer, the development of more efficient synthesis methods, and the exploration of its potential applications in other scientific research fields. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective inhibitors of specific enzymes.
合成方法
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves the reaction of isonicotinoyl chloride with 2,2,2-trifluoroethylamine in the presence of tetrahydrofuran. The reaction mixture is then heated, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
科学研究应用
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has shown potential applications in various scientific research fields. It has been studied as a potential anti-tumor agent due to its ability to inhibit cancer cell growth. It has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate the activity of certain enzymes in the brain. Additionally, this compound has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of certain cytokines.
属性
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-11(18)8-1-3-16-10(5-8)20-9-2-4-19-6-9/h1,3,5,9H,2,4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKOHIQOFUYBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2426001.png)

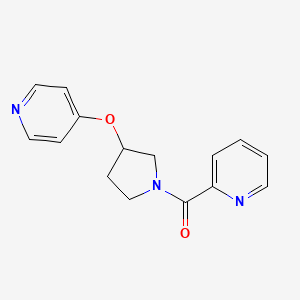
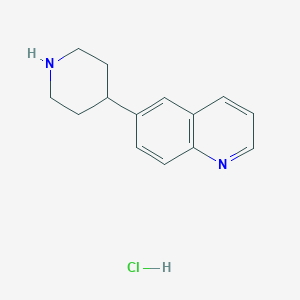


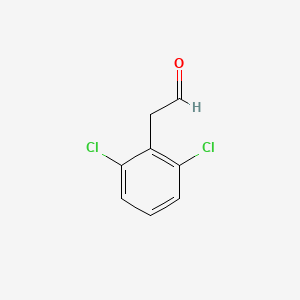
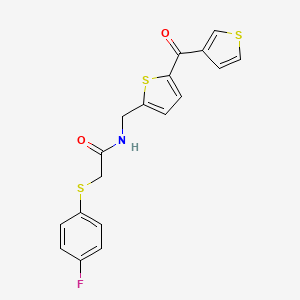
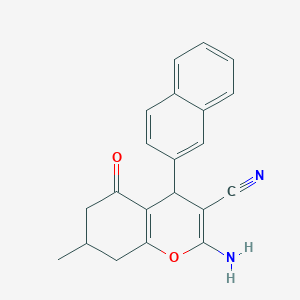
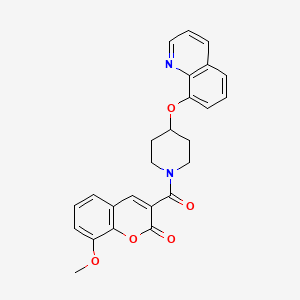
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)
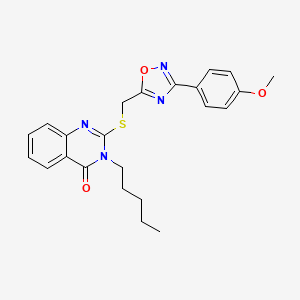
![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)